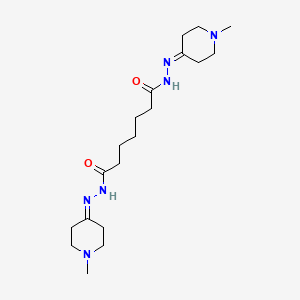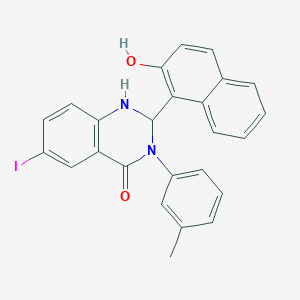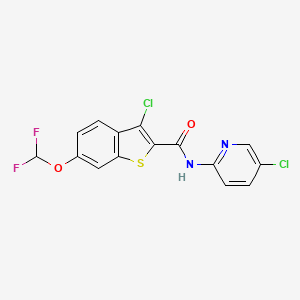![molecular formula C17H12F4N4O2 B10956155 (1Z)-N'-{[(2-fluorophenyl)carbonyl]oxy}-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanimidamide](/img/structure/B10956155.png)
(1Z)-N'-{[(2-fluorophenyl)carbonyl]oxy}-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N’-[(2-FLUOROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE is a complex organic compound characterized by the presence of fluorine and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-[(2-FLUOROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the trifluoromethyl group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.
Attachment of the fluorobenzoyl group: This step involves the acylation of the benzimidazole derivative with 2-fluorobenzoyl chloride in the presence of a base.
Formation of the ethanimidamide moiety: This final step involves the reaction of the intermediate with an appropriate amidine reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-[(2-FLUOROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and benzimidazole sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1Z)-N’-[(2-FLUOROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1Z)-N’-[(2-FLUOROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-N’-[(2-CHLOROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE
- (1Z)-N’-[(2-BROMOBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE
Uniqueness
(1Z)-N’-[(2-FLUOROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12F4N4O2 |
|---|---|
Molecular Weight |
380.30 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethylidene]amino] 2-fluorobenzoate |
InChI |
InChI=1S/C17H12F4N4O2/c18-11-6-2-1-5-10(11)15(26)27-24-14(22)9-25-13-8-4-3-7-12(13)23-16(25)17(19,20)21/h1-8H,9H2,(H2,22,24) |
InChI Key |
YOORJELCBHEUGK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/CN2C3=CC=CC=C3N=C2C(F)(F)F)\N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(CN2C3=CC=CC=C3N=C2C(F)(F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one](/img/structure/B10956073.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-(2,4-dichlorophenyl)-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10956074.png)


![(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone](/img/structure/B10956098.png)
![(4Z)-2-(3-bromophenyl)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10956102.png)

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-2-oxoacetamide](/img/structure/B10956109.png)
![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10956113.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10956114.png)
![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-chloro-6-methoxyphenol](/img/structure/B10956116.png)

![Ethyl 2-(butyl{[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10956125.png)
![2,2'-[(3-Nitrophenyl)methanediyl]bis(5-phenylcyclohexane-1,3-dione)](/img/structure/B10956129.png)
